molecular formula C12H18BrN3O2 B1413584 3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1936429-07-0

3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester

Cat. No. B1413584
M. Wt: 316.19 g/mol
InChI Key: SGYXFZKQAFMMQX-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H16BrN3O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-8-7(6-15)9(12)14-13-8/h4-6H2,1-3H3,(H,13,14) . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Scientific Research Applications

Compound Synthesis and Reactivity Studies

The compound has been involved in research focusing on the synthesis and reactivity of various heterocyclic compounds. For instance, it has been utilized in the study of the reactivity of amino groups in certain compounds towards carbonyl compounds, leading to the synthesis of derivatives like pyrimido[4′,5′: 3,4]pyrazolo[5,1-c][1,2,4]triazines (Mironovich & Shcherbinin, 2014).

Crystallography and Structural Analysis

The compound has also been a subject in crystallography and structural analysis. Studies have detailed the X-ray powder diffraction data of related compounds, providing significant insights into their molecular structures (Wang et al., 2017). Moreover, the compound's variants have been used to understand the hydrogen-bonded structures and the impact of minor changes in remote substituents on these structures (Trilleras et al., 2008).

Chemical Library Synthesis

Additionally, the compound has been involved in the synthesis of chemical libraries. For instance, a library of fused pyridine-4-carboxylic acids, which are significant in combinatorial chemistry for drug discovery, was generated using a reaction that involved the compound as a precursor (Volochnyuk et al., 2010).

Metabolism and Transformation Studies

The compound has been part of studies focused on metabolism and transformation. Research has been conducted on the synthesis and investigation of related compounds' structures, especially focusing on their physicochemical properties and interactions when coordinated to metal centers (Tzimopoulos et al., 2010).

properties

IUPAC Name

tert-butyl 3-bromo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYXFZKQAFMMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester
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3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester

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